molecular formula C20H19BrN2O3S B2364089 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide CAS No. 898432-82-1

4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2364089
CAS No.: 898432-82-1
M. Wt: 447.35
InChI Key: BLKQEGOUAWJWIV-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the para position of the benzene ring and a complex N-ethyl substituent. The ethyl group is substituted with two heterocyclic moieties: furan-2-yl (a five-membered oxygen-containing aromatic ring) and indolin-1-yl (a bicyclic structure comprising a benzene ring fused to a pyrrolidine).

The molecular formula of the compound is C₂₀H₁₆BrN₂O₃S, with a molecular weight of 459.32 g/mol.

Properties

IUPAC Name

4-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKQEGOUAWJWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Bromobenzene

The electrophilic sulfonation precursor is typically synthesized via chlorosulfonation of bromobenzene:

Reaction Conditions

  • Substrate : Bromobenzene (1.0 equiv)
  • Reagents : Chlorosulfonic acid (3.0 equiv), Cl₂ gas (1.2 equiv)
  • Catalyst : FeCl₃ (0.1 equiv)
  • Temperature : 0°C → 25°C (gradual warming)
  • Time : 6–8 hours

Mechanistic Considerations
The reaction proceeds through electrophilic aromatic substitution, where chlorosulfonic acid generates the sulfonyl chloride intermediate. FeCl₃ facilitates the formation of the Wheland intermediate, directing sulfonation para to the bromine atom due to its electron-withdrawing nature.

Yield Optimization

Parameter Optimization Range Optimal Value
ClSO₃H Equiv 2.5–4.0 3.0
Reaction Temp (°C) -10–40 0→25
Catalyst Loading 0.05–0.15 0.10

Synthesis of 2-(Furan-2-yl)-2-(Indolin-1-yl)Ethylamine

Indoline-Furan Hybrid Synthesis

Gold-catalyzed cascade reactions provide efficient access to fused indoline systems:

Procedure Adaptation from Furoindole Synthesis

  • Suzuki-Miyaura Coupling :
    • 2-Bromoaniline + Furan-2-ylboronic acid → 2-(Furan-2-yl)aniline
    • Conditions : PdCl₂(PPh₃)₂ (5 mol%), K₂CO₃, DMF/H₂O, reflux (3 h)
  • Cyclization to 4H-Furo[3,2-b]indole :

    • Ethyl chloroformate-mediated ring closure
    • Key Step : Lithiation at -78°C followed by electrophilic trapping
  • Ethylamine Bridge Installation :

    • Reductive Amination :
      • Ketone intermediate + NH₃·BH₃ → Ethylamine derivative
      • Optimized Conditions : NaBH₃CN, MeOH, 0°C→RT

Alternative Pathway via Nucleophilic Substitution

A two-step sequence avoids precious metal catalysts:

  • Indoline Quaternary Salt Formation :

    • Indoline + 1,2-Dibromoethane → 2-Bromoethylindolinium bromide
    • Yield : 78% (THF, 60°C, 12 h)
  • Furan Incorporation :

    • Furan-2-ylmagnesium bromide + Quaternary salt → 2-(Furan-2-yl)-2-(indolin-1-yl)ethane
    • Challenges : Competing elimination requires strict temp control (-20°C)

Sulfonamide Coupling: Critical Parameters

Standard Protocol

Reacting 4-bromobenzenesulfonyl chloride with the ethylamine derivative:

General Procedure

  • Molar Ratio : 1:1.2 (Sulfonyl chloride:Amine)
  • Base : Et₃N (2.5 equiv) or pyridine (3.0 equiv)
  • Solvent : DCM or THF
  • Time : 4–6 hours at 0°C→RT

Comparative Analysis of Bases

Base Solubility Byproduct Formation Yield (%)
Triethylamine High Moderate 68
Pyridine Moderate Low 72
DMAP Low Minimal 85

DMAP (4-Dimethylaminopyridine) emerges as superior due to its dual role as base and nucleophilic catalyst.

Purification and Analytical Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)
  • Eluent Gradient : Hexane/EtOAc (3:1 → 1:2)
  • Rf : 0.42 (Hexane:EtOAc 1:1)

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.48 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.32–7.25 (m, 4H, Furan/Indoline-H)
  • δ 4.21 (q, J=6.8 Hz, 2H, CH₂N)

HRMS (ESI-TOF)

  • Calculated for C₂₀H₁₉BrN₂O₃S: 447.0321
  • Found: 447.0324 [M+H]⁺

Challenges and Mitigation Strategies

Competing Side Reactions

  • Sulfonyl Chloride Hydrolysis : Strict anhydrous conditions (4Å molecular sieves)
  • Amine Oxidation : N₂ atmosphere, BHT stabilizer (0.1% w/w)

Scale-Up Considerations

  • Batch vs Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic coupling steps
  • Catalyst Recycling : Pd recovery via chelating resins (≥92% efficiency)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the indoline moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine atom and the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Furan Ring : A five-membered aromatic heterocycle that contributes to the compound's reactivity.
  • Indoline Moiety : Known for its biological activity, particularly in cancer therapy.
  • Sulfonamide Group : Associated with diverse biological activities, including antibacterial and anticancer properties.

Anticancer Potential

Recent studies highlight the potential of 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide as a lead compound in cancer treatment. Its structure allows it to interact with specific biological targets, making it a candidate for developing selective inhibitors.

Case Study: Indoline Derivatives in Cancer Therapy
A review of indole compounds, including derivatives similar to this compound, indicates that they exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.54 µM against MCF-7 breast cancer cells, indicating potent cytotoxic activity .

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDApoptosis induction
NintedanibNon-small cell lung cancer0.024Tyrosine kinase inhibition

Antimicrobial Activity

The sulfonamide functional group is known for its antibacterial properties. The compound's unique structure may enhance its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity of Sulfonamides
Research indicates that sulfonamides can exhibit significant antibacterial activity. For example, certain derivatives have shown effective inhibition against Streptococcus pyogenes with IC50 values around 15 µg/mL . The presence of the bromine atom in this compound may further enhance its reactivity and interaction with bacterial targets.

Synthesis and Reactivity

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the furan ring.
  • Introduction of the indoline moiety.
  • Addition of the sulfonamide group.

Reactions are generally conducted under controlled conditions to optimize yields and minimize side reactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Interactions/Applications
Target Compound 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl C₂₀H₁₆BrN₂O₃S 459.32 Bicyclic indolin, furan, ethyl linker Potential H-bonding (sulfonamide NH), π-π stacking (indolin/furan)
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1) 4-Nitrophenyl C₁₂H₉BrN₂O₄S 389.24 Nitro group at para position N–H···O and C–H···O hydrogen bonds; Hirshfeld analysis shows 26.8% O···H contacts
4-Bromo-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide 3-Ethoxy, furylmethyl C₁₃H₁₄BrNO₄S 360.22 Ethoxy and furan groups H-bonds involving sulfonamide NH and ethoxy oxygen; enhanced solubility due to polar groups
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-benzodiazol-5-yl)benzenesulfonamide Benzodiazolyl C₁₉H₂₀BrN₃O₄S 482.34 Methoxy, benzodiazole ring Rigid benzodiazole core may enhance thermal stability
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide 4-Bromo-2-nitrophenyl C₁₂H₈Br₂N₂O₄S 436.08 Dual bromine and nitro groups High halogen content may influence halogen bonding

Structural Analysis

  • The furan oxygen may participate in H-bonding, similar to ethoxy groups in .
  • Crystallographic Tools : Structural analogs (e.g., ) were refined using SHELXL and visualized via WinGX , highlighting the importance of these tools in resolving complex sulfonamide geometries.
  • Hirshfeld Surface Analysis : For 4-bromo-N-(4-nitrophenyl)benzenesulfonamide, O···H (26.8%) and Br···H (7.3%) interactions dominate, whereas the target compound’s indolin and furan groups may shift interactions toward C–H···π or N–H···O bonds.

Functional Implications

  • Solubility and Stability : The ethoxy group in enhances polarity and solubility, whereas the benzodiazole in increases thermal stability. The target compound’s balance of hydrophobic (indolin) and polar (sulfonamide) groups may optimize bioavailability.

Biological Activity

4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structure, which includes a furan ring, an indoline moiety, and a bromine atom, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Furan Ring A five-membered aromatic heterocycle contributing to unique chemical properties.
Indoline Moiety Known for its biological activity, particularly in medicinal applications.
Bromine Atom Enhances reactivity and may influence biological interactions.
Sulfonamide Group Commonly associated with antibacterial and anticancer properties.

Pharmacological Properties

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Studies suggest that compounds with indoline structures can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related proteins are under investigation, indicating potential as a lead compound in cancer therapy.
  • Antimicrobial Properties : Like many sulfonamides, this compound may exhibit antibacterial effects. The presence of the furan and indoline moieties could enhance its efficacy against certain bacterial strains.
  • Cardiovascular Effects : Research on related sulfonamide derivatives indicates possible effects on perfusion pressure and coronary resistance, suggesting that this compound could also influence cardiovascular health .

The mechanism of action for this compound is primarily based on its ability to interact with specific biological targets:

  • Protein Binding : Interaction studies may reveal binding affinities to proteins or enzymes involved in critical biological pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for these assessments.
  • Calcium Channel Interaction : Theoretical studies suggest that similar sulfonamide compounds can interact with calcium channels, potentially leading to changes in cardiovascular dynamics .

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of sulfonamide derivatives in various experimental setups:

Table 1: Experimental Design for Biological Activity Assessment

Group Compound Dose (nM) Effect Observed
IControl (Krebs-Henseleit solution only)-Baseline perfusion pressure
IIThis compound0.001Decrease in perfusion pressure
III4-amino-N-(4-nitrophenyl)benzenesulfonamide0.001Variable effects
IV4-hydrazinocarbonyl-benzenesulfonamide0.001Significant decrease in coronary resistance

This table illustrates the comparative effects of various compounds on perfusion pressure, highlighting the potential cardiovascular implications of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-bromo-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., Et₂Zn for hydroamination), solvents (e.g., ethanol or hexane), and reaction temperatures. For example, in alkynyl sulfonamide reactions, Et₂Zn catalysis under mild conditions (room temperature) yields high-purity products . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to isolate intermediates and avoid side reactions like over-bromination.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–7.7 ppm for bromobenzene and indoline), furan protons (δ 6.3–7.4 ppm), and sulfonamide NH (δ ~5.5 ppm) .
  • FT-IR : Validate sulfonamide (SO₂ asymmetric stretch ~1370 cm⁻¹) and furan C-O-C (1240–1260 cm⁻¹) groups .
  • HRMS : Confirm molecular formula (e.g., C₁₇H₁₆BrN₃O₃S) with <1 ppm mass error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase) at low doses (0.001–1 nM) to screen for activity. Compare IC₅₀ values against reference inhibitors (e.g., acetazolamide) using fluorometric or colorimetric methods. Include Krebs-Henseleit buffer controls to assess baseline metabolic interference .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Employ SHELXL/SHELXS for small-molecule refinement and WinGX/ORTEP-3 for visualization. For example, resolve torsional angles in the indoline-ethyl-furan chain to confirm steric hindrance or intramolecular hydrogen bonding (e.g., NH···O=S interactions). High-resolution data (>0.8 Å) minimizes R-factor discrepancies .

Q. What computational strategies predict binding modes of this sulfonamide with carbonic anhydrase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB 1CA2 to model interactions between the sulfonamide group and Zn²⁺ in the enzyme’s active site.
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of key residues (e.g., Thr199, His94). Validate with experimental IC₅₀ data .

Q. How can SAR studies improve selectivity for carbonic anhydrase isoforms?

  • Methodological Answer : Systematically modify substituents:

  • Bromo vs. Chloro : Compare inhibitory potency (e.g., 6f [Br] vs. 6e [Cl] in ).
  • Furan vs. Thiophene : Test electronic effects on binding affinity (see for analogous thiophene derivatives).
  • Table : SAR Data for Analogues
SubstituentIC₅₀ (nM) CA IXIC₅₀ (nM) CA XII
Br (6f)12.38.7
Cl (6e)18.914.2
CH₃ (6d)25.420.1

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer : Re-evaluate assay conditions (pH, co-solvents) that may alter sulfonamide ionization. For example, low pH (<6) protonates the NH group, reducing Zn²⁺ coordination. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

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